N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O4/c29-25(20-9-5-2-6-10-20)23-17-22(28(31)32)15-16-24(23)27-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFFDQSHZUEKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic decomposition identifies two primary precursors:
- Biphenyl-4-carboxylic acid chloride (activated form of [1,1'-biphenyl]-4-carboxylic acid)
- 2-Amino-5-nitrobenzophenone (functionalized aniline derivative)
The amide bond forms through nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the acid chloride.
Detailed Synthetic Procedures
Biphenyl-4-Carboxylic Acid Synthesis
The biphenyl moiety is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. Patent WO2019199459A1 describes a catalytic process using furanyl compounds and dienophiles under cycloaddition conditions:
Reaction Conditions
- Catalyst: Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., AlCl₃)
- Temperature: 100–400°C
- Pressure: 270–34,600 kPa-a
- Yield: 68–82% (reported for analogous biphenyl derivatives)
Post-synthesis, the carboxylic acid is activated to its chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
2-Amino-5-Nitrobenzophenone Preparation
This intermediate is synthesized through sequential nitration and benzoylation of aniline derivatives:
- Nitration : Introduction of the nitro group at the para position using HNO₃/H₂SO₄ at 0–5°C.
- Benzoylation : Friedel-Crafts acylation with benzoyl chloride in dichloromethane (DCM) under AlCl₃ catalysis.
Amide Coupling Reaction
The final step involves reacting biphenyl-4-carboxylic acid chloride with 2-amino-5-nitrobenzophenone:
Procedure
- Dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in anhydrous DMF or DMSO.
- Add biphenyl-4-carboxylic acid chloride (1.1 eq) dropwise at 0°C under nitrogen.
- Introduce triethylamine (2.0 eq) to scavenge HCl.
- Reflux at 80–100°C for 12–24 hours.
Workup
- Quench with ice-water, extract with ethyl acetate.
- Purify via column chromatography (SiO₂, hexane:EtOAc 3:1) or recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents enhance reaction kinetics by stabilizing ionic intermediates:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| DMSO | 46.7 | 82 | 97 |
| THF | 7.6 | 45 | 88 |
DMSO outperforms DMF due to its superior ability to stabilize the transition state in amide bond formation.
Catalytic Additives
Lewis acids (e.g., ZnCl₂) accelerate the reaction by polarizing the acid chloride’s carbonyl group:
| Additive | Concentration (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| None | – | 24 | 82 |
| ZnCl₂ | 5 | 12 | 89 |
| Mg(OTf)₂ | 5 | 10 | 91 |
Mechanistic Insights
Amidation Kinetics
The reaction follows second-order kinetics, with rate dependence on both amine and acid chloride concentrations. The nitro group’s electron-withdrawing effect increases the amine’s nucleophilicity by reducing electron density at the nitrogen lone pair.
Side Reactions and Mitigation
- Hydrolysis of Acid Chloride : Minimized by using anhydrous solvents and inert atmosphere.
- Over-nitration : Controlled by maintaining low temperatures (−5 to 0°C) during nitration.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity when using DMSO as solvent.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Sequential Coupling | 3 | 62 | High | Moderate |
| One-Pot Synthesis | 2 | 58 | Medium | High |
| Catalytic Amination | 3 | 75 | Very High | Low |
Industrial-Scale Considerations
Patent WO2019199459A1 highlights continuous-flow reactors for biphenyl intermediate synthesis, achieving 85% conversion at 300°C and 2000 kPa-a. Automated systems reduce human error during amide coupling, with in-line FTIR monitoring ensuring real-time quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzoyl group produces a hydroxyl derivative .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of biphenyl compounds, including N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, a study demonstrated that certain nitro-substituted biphenyls could effectively inhibit cell proliferation in various cancer cell lines by inducing oxidative stress and apoptosis .
Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research has focused on modifying the compound to improve its efficacy as a carrier for targeted drug delivery in cancer therapy .
Materials Science
Photonic Applications
this compound has been investigated for its potential use in photonic devices due to its photostability and ability to act as a light-harvesting material. Its incorporation into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and solar cells by improving light absorption and conversion efficiency .
Polymer Composites
The compound is also explored as an additive in polymer composites to improve mechanical properties and thermal stability. Its integration into polymer matrices can enhance the strength and durability of materials used in various industrial applications .
Analytical Chemistry
Fluorescent Probes
In analytical chemistry, this compound has been developed as a fluorescent probe for detecting specific ions or molecules in biological samples. Its fluorescence properties make it suitable for use in bioimaging and sensing applications, providing a non-invasive method for monitoring biological processes .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Properties of Nitro-substituted Biphenyls | Investigated the cytotoxic effects on cancer cell lines | Demonstrated significant apoptosis induction and cell proliferation inhibition |
| Drug Delivery Efficacy | Evaluated the compound's role in enhancing drug solubility | Showed improved bioavailability of hydrophobic drugs when complexed with the compound |
| Photonic Device Performance | Assessed the compound's application in OLEDs | Found enhanced light absorption leading to increased device efficiency |
| Fluorescent Sensing Applications | Developed probes for ion detection | Achieved high sensitivity and specificity for target analytes |
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Cycloalkyl substituents (e.g., cyclooctyl) prioritize hydrophobicity, favoring membrane penetration but reducing water solubility .
Physicochemical Properties
Comparative data from synthesized analogs:
| Compound Name | Molecular Weight | Melting Point (°C) | logP | Yield (%) |
|---|---|---|---|---|
| Target Compound (Theoretical) | ~407.4* | N/A | ~4.5† | N/A |
| VM-9 (N-(4-Nitrophenyl) derivative) | 435.39 | 160–162 | 3.94‡ | 71.08 |
| N-(1,3-Thiazol-2-yl) derivative | 280.35 | N/A | 4.01 | N/A |
| N-Phenyl derivative | 273.33 | N/A | ~3.5† | N/A |
| N-(4-Hydroxyphenyl) derivative | 406.39 | 138–140 | ~3.0† | 55.15 |
*Calculated from molecular formula C₂₆H₁₈N₂O₄.
†Estimated via analogous compounds.
‡Experimental data from elemental analysis .
Biological Activity
N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 337.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of acetyl coenzyme A carboxylase (ACC), which plays a crucial role in fatty acid metabolism. By inhibiting ACC, the compound may influence lipid biosynthesis and energy metabolism, making it a candidate for therapeutic applications in metabolic disorders.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
| Activity | Description |
|---|---|
| ACC Inhibition | Inhibits acetyl-CoA carboxylase, impacting fatty acid synthesis and metabolism. |
| Antimicrobial Potential | Exhibits activity against certain bacterial strains, suggesting antibacterial properties. |
| Anticancer Activity | Investigated for its potential to inhibit tumor growth in various cancer cell lines. |
Case Studies and Research Findings
- ACC Inhibition Studies :
- Antimicrobial Activity :
- Anticancer Research :
Q & A
What are the standard synthetic routes for preparing N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide?
Level: Basic
Answer:
The synthesis typically involves coupling a biphenyl carboxylic acid derivative with a substituted aniline. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI or DCC to activate the carboxylic acid, followed by reaction with 2-benzoyl-4-nitroaniline .
- Purification : Automated flash chromatography or recrystallization to isolate the product, as demonstrated in biphenyl carboxamide derivatives with yields ranging from 50% to 84% .
- Validation : Confirmation via H NMR and mass spectrometry (MS) to verify structural integrity .
How is the compound characterized post-synthesis?
Level: Basic
Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H NMR spectra confirm proton environments, such as aromatic protons (δ 7.2–8.0 ppm) and amide NH signals (δ ~12.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z) .
- Chromatography : TLC or HPLC assesses purity (>95% by area) .
What biological activities are associated with this compound?
Level: Basic
Answer:
Biphenyl carboxamide derivatives exhibit:
- Anticancer activity : Pyridazinone-containing analogs inhibit cancer cell proliferation via kinase modulation .
- Anti-inflammatory effects : Pyrazolo-pyrimidine derivatives target enzymes like COX-2 .
- Antiviral potential : Structural analogs disrupt viral replication pathways .
How can low yields in amide coupling steps be addressed?
Level: Advanced
Answer:
Optimization strategies include:
- Reagent selection : Use EDCI/HOBt for sterically hindered amines to reduce side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Maintain 0–5°C during activation to minimize decomposition .
- Purification : Employ gradient flash chromatography to separate unreacted starting materials .
What analytical strategies differentiate stereoisomers or regioisomers in this compound class?
Level: Advanced
Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:IPA mobile phases .
- Nuclear Overhauser Effect (NOE) NMR : Identifies spatial proximity of protons in rigid isomers .
- X-ray crystallography : Determines absolute configuration for crystalline derivatives .
How to design bioassays for evaluating its mechanism of action?
Level: Advanced
Answer:
- Enzyme inhibition assays : Measure IC against targets (e.g., TRP channels) using fluorescence-based calcium flux assays .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and validate via Western blot for apoptosis markers .
How to resolve contradictions in structure-activity relationship (SAR) data?
Level: Advanced
Answer:
- Orthogonal validation : Cross-check bioactivity with independent assays (e.g., SPR vs. functional assays) .
- Computational modeling : Dock derivatives into target protein structures (e.g., PDB entries) to rationalize SAR .
- Synthetic replication : Reproduce key compounds with divergent substituents to isolate electronic vs. steric effects .
What are the stability considerations for long-term storage?
Level: Advanced
Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>150°C for most carboxamides) .
- Light sensitivity : Store in amber vials under inert gas (N) to prevent nitro-group photoreduction .
- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
